4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Overview
Description
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C22H15ClN2O3. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a hydroxy group, and a phenethyl group attached to a dihydropyrrolone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the use of CuO nanoparticles as a catalyst in an oxidative C-H/C-H functionalization reaction in an aqueous medium . The reaction conditions typically include the use of oven-dried glassware, distilled solvents, and specific reagents such as Cu(NO3)2.3H2O and NaOH. The reaction is carried out under sonication and controlled pH conditions to yield the desired product.
Chemical Reactions Analysis
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential antileishmanial and antimalarial activities . The compound’s structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, its unique chemical properties make it useful in various industrial applications, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to bind effectively to its targets, disrupting essential biological processes.
Comparison with Similar Compounds
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared to other similar compounds, such as hydrazine-coupled pyrazole derivatives These compounds share some structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c26-20-14-8-7-13-19(20)22-21(23(28)18-11-5-2-6-12-18)24(29)25(30)27(22)16-15-17-9-3-1-4-10-17/h1-14,22,28H,15-16H2/b23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGVQJZFZQWFGB-LNVKXUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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